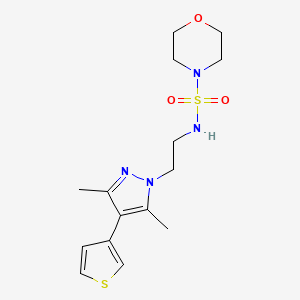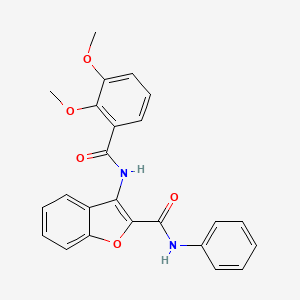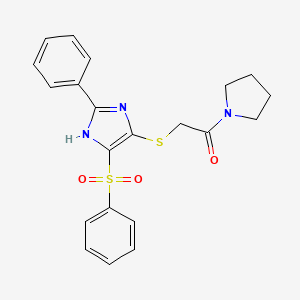![molecular formula C13H14N4 B2996723 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 672949-91-6](/img/structure/B2996723.png)
1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several interesting structural features. It includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazole rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrole and pyrazole rings. These atoms could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could increase its polarity, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Biomedical Applications
Pyrazolo[3,4-b]pyridines, which include the compound of interest, have been synthesized and evaluated for their biomedical applications. These compounds, with diverse substituents, have been studied extensively, highlighting their potential in various therapeutic areas. The synthesis techniques have evolved to allow for the modification of substituents at key positions, enabling the exploration of biological activities and potential therapeutic applications. These compounds have demonstrated significant versatility, with applications ranging from anticancer to antimicrobial activities, showcasing their broad biomedical potential (Donaire-Arias et al., 2022).
Coordination Chemistry and Ligand Applications
The compound and its derivatives have found applications in coordination chemistry, serving as ligands for the formation of complex structures with metals. These complexes have been investigated for their luminescent properties, thermal and photochemical behaviors, which are critical for developing new materials with potential applications in sensing, electronics, and photophysics. The unique structural properties of these ligands, including their ability to engage in versatile coordination modes, have led to the development of complexes exhibiting unusual and desirable properties (Halcrow, 2005).
Material Science Applications
In material science, derivatives of pyrazolo[3,4-b]pyridine have been explored for their potential in creating advanced materials, including those with photophysical properties suitable for organic light-emitting diodes (OLEDs) and as sensors. The electronic and structural versatility of these compounds makes them suitable for designing materials with specific optical, electronic, and magnetic properties. This adaptability is crucial for developing new materials for electronics, photonics, and related fields, where the fine-tuning of properties can lead to significant advancements (Li et al., 2016).
Mecanismo De Acción
Target of Action
Pyrrole derivatives have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
Pyrrole derivatives have been reported to inhibit various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Pyrrole derivatives have been known to affect various pathways, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Result of Action
Pyrrole derivatives have been reported to exhibit various biological activities, including anticancer, antibacterial, and antiproliferative effects .
Direcciones Futuras
Propiedades
IUPAC Name |
1,4,6-trimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-10(2)14-12-11(9)13(15-16(12)3)17-6-4-5-7-17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQRWTVZJATSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2996645.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2996649.png)


![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2996655.png)
![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)
![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)
![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)
